1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-

thermal stability solvent dye heat resistance

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- (CAS 144246-02-6) is a 4-amino-1,8-naphthalimide derivative broadly employed as a fluorescent solvent dye (C.I. Solvent Yellow 135 / Fluorescent Yellow FP).

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
CAS No. 144246-02-6
Cat. No. B137852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
CAS144246-02-6
SynonymsFD and C Yellow 11
Nacelan Brilliant Yellow 6 GF
Plastic Yellow FGP(No. 56200)
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O)C
InChIInChI=1S/C20H16N2O2/c1-11-6-9-17(12(2)10-11)22-19(23)14-5-3-4-13-16(21)8-7-15(18(13)14)20(22)24/h3-10H,21H2,1-2H3
InChIKeyFQLZTPSAVDHUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 144246-02-6): Chemical Identity and Core Properties for Informed Procurement


1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- (CAS 144246-02-6) is a 4-amino-1,8-naphthalimide derivative broadly employed as a fluorescent solvent dye (C.I. Solvent Yellow 135 / Fluorescent Yellow FP) [1]. The molecule features a 2,4-dimethylphenyl substituent at the imide nitrogen that critically modulates its photophysical and thermal behavior compared to other N-aryl analogs . It is classified under the CLP regulation (EC 219-607-9) with notified hazards primarily related to aquatic toxicity [1].

Why 6-Amino-2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Cannot Be Replaced by a Close N-Aryl Analog Without Verification


N-aryl substitution on the 1,8-naphthalimide core exerts a profound influence on fluorescence quantum yield, emission wavelength, and thermal stability. A systematic matrix screening of 42 substituted N-aryl-1,8-naphthalimides demonstrated that even minor changes in the aryl group – such as the position and number of methyl substituents – can shift λmax and quantum yield significantly, and in some cases introduce dual fluorescence [1]. Therefore, simply interchanging the 2,4-dimethylphenyl derivative with a 2,6-dimethylphenyl or unsubstituted phenyl analog risks altering critical performance attributes such as thermal resistance, lightfastness, and coloristic properties, without quantitative re-validation.

Quantitative Differentiation Evidence for 6-Amino-2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Against Common Solvent Dye Comparators


Thermal Stability: 320°C Minimum Heat Resistance Outperforms Typical 300°C Class of Solvent Yellows

Vendor technical specifications for Fluorescent Yellow FP (Solvent Yellow 135) report a minimum heat resistance of 320°C . Competing solvent yellow dyes commonly used in high-temperature polymer processing, such as Solvent Yellow 98, Solvent Yellow 160:1, and Solvent Yellow 93, each exhibit a heat resistance ceiling of approximately 300°C [1][2]. This 20°C margin can be decisive in engineering plastics processed above 300°C.

thermal stability solvent dye heat resistance

Light Fastness Rating of 5 on Blue Wool Scale Bridges Mid-Range and High-End Solvent Dyes

Datasheets for the compound specify a light fastness of 5 on the Blue Wool Scale . This places it significantly above Solvent Yellow 98, which rates only 3–4 [1], yet below premium fluorescent dyes such as Solvent Yellow 160:1 (6–7) and Solvent Yellow 93 (7–8) [2]. The compound thus occupies a distinct performance-cost niche for applications where moderate-to-good lightfastness is required without the premium pricing of ultralightfast dyes.

lightfastness solvent dye weatherability

Balanced Acid/Alkali Resistance Simplifies Formulation in Chemically Aggressive Environments

The compound's datasheet reports an acid resistance of 4 and alkali resistance of 5 . While many naphthalimide-derived solvent dyes do not publish such metrics, class experience indicates that 4-amino-1,8-naphthalimide derivatives can exhibit variable alkali sensitivity depending on the N-aryl substituent [1]. The combination of good alkali tolerance and moderate acid resistance reduces the need for additional stabilizers in formulations exposed to both acidic and alkaline conditions.

chemical resistance solvent dye formulation stability

DNA Gyrase/Topoisomerase IV Inhibition Potential – A Differentiating Activity Among 1,8-Naphthalimides

Patents US6177423 and EP0937715 claim benzo[de]isoquinoline-1,3-dione derivatives as selective inhibitors of bacterial DNA gyrase and DNA topoisomerase IV [1]. The 6-amino-2-(2,4-dimethylphenyl) substitution falls within the generic Markush structure of these patents. While specific IC50 data for this exact derivative is not publicly available, structurally related N-aryl-1,8-naphthalimides have demonstrated antibacterial activity [2], providing a rationale for prioritizing this compound in anti-infective screening campaigns over non-bioactive solvent dyes.

antibacterial DNA gyrase topoisomerase naphthalimide

Optimal Procurement Scenarios for 6-Amino-2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Based on Quantitative Evidence


High-Temperature Engineering Plastic Coloration (PC, PET, ABS)

The compound's 320°C minimum heat resistance exceeds the 300°C ceiling of most naphthalimide solvent yellows, making it suitable for polycarbonate and PET processing where barrel temperatures routinely exceed 300°C. Its moderate lightfastness of 5 is adequate for indoor and semi-outdoor plastic applications, providing a cost-effective alternative to ultralightfast dyes rated 7–8 [1].

Solvent-Based Printing Inks and Coatings with Dual Chemical Exposure

With documented alkali resistance of 5 and acid resistance of 4 , the compound is well-suited for printing inks and coatings that encounter both alkaline cleaning agents and acidic environments. The balanced resistance profile reduces the need for sacrificial stabilizers in the formulation.

Antibacterial Lead Discovery and Mechanistic Screening

The compound falls within the patent-generic scope of benzo[de]isoquinoline-1,3-dione DNA gyrase inhibitors . Research groups engaged in antibacterial drug discovery can prioritize this commercially available derivative for structure–activity relationship (SAR) expansion around the N-aryl substituent, leveraging its fluorescent properties as a built-in probe for cellular localization studies.

Fluorescent Masterbatch for Moderate-Outdoor Exposure Applications

The lightfastness rating of 5 renders the compound a pragmatic choice for fluorescent masterbatches destined for applications not requiring extreme weatherability (e.g., interior automotive components, signage, consumer goods). It outperforms lower-rated Solvent Yellow 98 (3–4) [1] while avoiding the cost premium of 6–8 rated dyes.

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